N-Cbz-dl-Histidin

Übersicht

Beschreibung

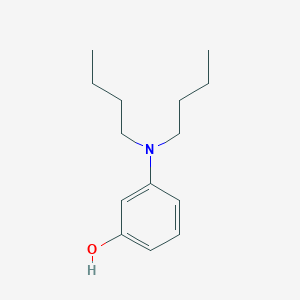

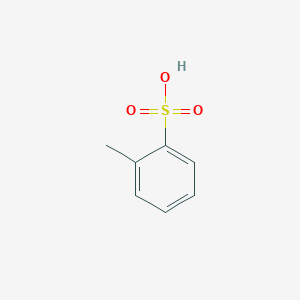

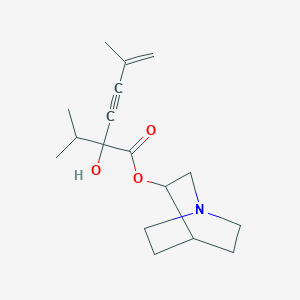

N-Cbz-dl-histidine is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.

The exact mass of the compound N-Cbz-dl-histidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Cbz-dl-histidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-dl-histidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bewertung von chiralen Liganden-Austauschmedien für Aminosäuren

“N-Cbz-dl-Histidin” kann zur Bewertung der Effizienz von chiralen Liganden-Austauschmedien und -systemen für Aminosäuren verwendet werden . Diese Anwendung ist entscheidend im Bereich der Stereochemie, die sich mit der räumlichen Anordnung von Atomen in Molekülen befasst.

Laufpuffer für die Kapillarelektrophorese

Diese Verbindung wird auch in Laufpuffern für die Kapillarelektrophorese verwendet . Die Kapillarelektrophorese ist eine Technik, die in Laboren eingesetzt wird, um ionische Spezies nach ihrer Ladung, den Reibungskräften und dem hydrodynamischen Radius zu trennen.

Organische Zwischenstufe

“this compound” dient als wichtige organische Zwischenstufe . Es kann in verschiedenen Bereichen wie der Agrochemie, Pharmaindustrie und Farbstoffindustrie eingesetzt werden .

Verbesserung der Antikonvulsivum-Wirksamkeit

Forschungen haben gezeigt, dass Histidin, eine Komponente von “this compound”, die antikonvulsive Wirksamkeit von Carbamazepin, einem Medikament zur Kontrolle von Krampfanfällen, verbessern kann .

Verbesserung von räumlichen Gedächtnisdefiziten

Histidin wurde nachweislich räumliche Gedächtnisdefizite lindern, die durch Krampfanfälle induziert wurden . Dies deutet darauf hin, dass “this compound” möglicherweise zur Behandlung von kognitiven Beeinträchtigungen im Zusammenhang mit Epilepsie eingesetzt werden könnte.

Hydrogel-Bildung

Die Vielseitigkeit in der Synthese von “this compound” ermöglicht eine unterschiedliche Bandbreite an Hydrogelen mit verschiedenen mechanischen und rheologischen Eigenschaften . Diese Hydrogele finden breite Anwendung in verschiedenen industriellen Bereichen .

Wirkmechanismus

Target of Action

N-Cbz-dl-histidine, also known as Z-DL-His-OH, is a derivative of the essential amino acid histidine As a derivative of histidine, it may interact with biological systems where histidine plays a crucial role, such as mitochondrial glutamine transport and zinc uptake in human erythrocytes .

Mode of Action

It’s known that the compound is a protected form of histidine, with a carbobenzyloxy (cbz) group attached to it . This Cbz group serves to protect the amine group in histidine during peptide synthesis, making it less reactive . The Cbz group can be removed via a process called hydrogenolysis, which involves the use of hydrogen .

Biochemical Pathways

Histidine is involved in several biochemical pathways, including the histidine and tryptophan biochemical pathways . These pathways play a role in various biological processes, such as the synthesis of proteins and the regulation of immune responses .

Pharmacokinetics

The compound’s chemical properties, such as its molecular weight (28929 g/mol) and predicted boiling point (6167±550 °C), may influence its pharmacokinetic behavior .

Result of Action

Given its nature as a protected form of histidine, it’s likely that its primary role is in the synthesis of peptides and proteins, where it can contribute to the structure and function of these macromolecules .

Action Environment

The action, efficacy, and stability of N-Cbz-dl-histidine can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as indicated by its storage recommendation at 2-8°C . Additionally, the compound’s reactivity and efficacy can be influenced by the pH of its environment, given its predicted pKa value of 3.35±0.10 .

Biochemische Analyse

Biochemical Properties

N-Cbz-dl-histidine interacts with various enzymes, proteins, and other biomolecules. It is involved in the protection of amines as less reactive carbamates in organic synthesis . The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base .

Cellular Effects

The effects of N-Cbz-dl-histidine on various types of cells and cellular processes are significant. In humans, dietary histidine may be associated with factors that improve metabolic syndrome and has an effect on ion absorption . In rats, histidine supplementation increases food intake and provides neuroprotection at an early stage, potentially protecting against epileptic seizures .

Molecular Mechanism

N-Cbz-dl-histidine exerts its effects at the molecular level through various mechanisms. It involves the attack of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates HCl and requires some base .

Temporal Effects in Laboratory Settings

Over time, the effects of N-Cbz-dl-histidine can change in laboratory settings. It is known that the Cbz protecting group protects amines as less reactive carbamates in organic synthesis and is deprotected with hydrogenolysis . This process is stable to bases and acids .

Dosage Effects in Animal Models

The effects of N-Cbz-dl-histidine vary with different dosages in animal models. For instance, in rodents, histidine supplementation up to 25 g/kg of diet is beneficial. A large dose of 50 g/kg of the diet can have different adverse effects, such as a large decrease in body weight gain, in food intake, and growth retardation .

Metabolic Pathways

N-Cbz-dl-histidine is involved in various metabolic pathways. Histidine is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .

Eigenschaften

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOJOHPAKJFUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275824 | |

| Record name | N-Cbz-dl-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14997-58-1, 19728-57-5 | |

| Record name | N-Benzyloxycarbonyl-L-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014997581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19728-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cbz-dl-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.